Thiethylperazine maleate

Übersicht

Beschreibung

Thiethylperazinmaleat ist eine Verbindung, die zur Klasse der Phenothiazine gehört und hauptsächlich als Antiemetikum eingesetzt wird. Es ist bekannt für seine Wirksamkeit bei der Behandlung von Übelkeit und Erbrechen, die mit Anästhesie, leicht emetogenen Krebschemotherapeutika, Strahlentherapie und Toxinen einhergehen . Thiethylperazinmaleat ist ein Dopaminantagonist und interagiert auch mit anderen Rezeptoren, wie Serotonin- und Histaminrezeptoren .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Thiethylperazin umfasst mehrere Schritte. Die Goldberg-Reaktion zwischen 3-(Ethylsulfanyl)anilin und 2-Chlorbenzoesäure bildet ein Diarylamin-Zwischenprodukt. Dieses Zwischenprodukt wird thermolytisch von der Carboxylgruppe befreit, um ein Phenothiazinderivat zu bilden. Der letzte Schritt beinhaltet die Alkylierung mit 1-(γ-Chlorpropyl)-4-methylpiperazin in Gegenwart von Natriumamid, um Thiethylperazin zu ergeben .

Industrielle Produktionsmethoden

Die industrielle Produktion von Thiethylperazinmaleat beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Das Verfahren umfasst eine präzise Kontrolle der Reaktionsbedingungen, wie Temperatur, Druck und pH-Wert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird häufig kristallisiert und gereinigt, um pharmazeutische Standards zu erfüllen .

Analyse Chemischer Reaktionen

Reaktionstypen

Thiethylperazinmaleat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können Thiethylperazinmaleat in sein entsprechendes Sulfid umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können am Piperazinring auftreten.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nucleophile für Substitutionsreaktionen. Die Bedingungen variieren je nach gewünschter Reaktion und beinhalten typischerweise kontrollierte Temperaturen und Lösungsmittel .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Sulfoxide, Sulfone und substituierte Derivate von Thiethylperazin .

Wissenschaftliche Forschungsanwendungen

Thiethylperazinmaleat hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellverbindung zur Untersuchung von Phenothiazinderivaten und ihren Reaktionen verwendet.

Industrie: Es wird in der pharmazeutischen Industrie zur Herstellung von Antiemetika verwendet.

Wirkmechanismus

Thiethylperazinmaleat übt seine Wirkungen hauptsächlich durch Antagonismus von Dopaminrezeptoren (DRD1, DRD2, DRD4) und Serotoninrezeptoren (5-HT2A, 5-HT2C) aus. Es interagiert auch mit muskarinischen Acetylcholinrezeptoren und Histaminrezeptoren. Diese Multi-Rezeptor-Interaktion trägt zur Reduzierung von Übelkeit und Erbrechen bei, indem sie das Brechzentrum im Gehirn beeinflusst .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Antiemetic Use

- Indications : Thiethylperazine maleate is indicated for the relief of nausea and vomiting, particularly in patients undergoing chemotherapy or those experiencing post-operative nausea .

- Dosage : Clinical studies suggest that the optimal single antiemetic dose for adults is typically around 10 mg .

2. Management of Psychotic Disorders

- Schizophrenia and Bipolar Disorder : Thiethylperazine has been utilized in treating both negative and positive symptoms of schizophrenia and acute mania associated with bipolar disorder. Its mechanism involves antagonism at various receptor sites, which helps alleviate psychotic symptoms .

- Dementia-Related Agitation : The drug has also shown efficacy in managing agitation in dementia patients, providing a dual benefit of addressing both behavioral symptoms and nausea .

Research Applications

Recent studies have explored the potential of this compound beyond traditional uses:

1. Alzheimer's Disease Research

- A study investigated the effects of thiethylperazine on beta-amyloid clearance in mice models of Alzheimer's disease. The results indicated that thiethylperazine activates the MRP1 transport protein, facilitating the removal of beta-amyloid from the brain, which could have implications for future Alzheimer's therapies .

2. PET Imaging Studies

- Positron Emission Tomography (PET) imaging was employed to assess the drug's efficacy in reducing amyloid plaques in animal models. The findings suggested that thiethylperazine treatment led to a significant decrease in amyloid burden, warranting further clinical trials in human subjects .

Several case studies highlight the diverse applications of this compound:

1. Case Study on Nausea Management

- A clinical trial involving patients receiving chemotherapy demonstrated that thiethylperazine significantly reduced nausea severity compared to placebo controls, with minimal side effects reported .

2. Behavioral Management in Dementia

Wirkmechanismus

Thiethylperazine maleate exerts its effects primarily through antagonism of dopamine receptors (DRD1, DRD2, DRD4) and serotonin receptors (5-HT2A, 5-HT2C). It also interacts with muscarinic acetylcholine receptors and histamine receptors. This multi-receptor interaction helps in reducing nausea and vomiting by affecting the vomiting center in the brain .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Prochlorperazin: Ein weiteres Phenothiazinderivat, das als Antiemetikum und Antipsychotikum verwendet wird.

Chlorpromazin: Wird hauptsächlich als Antipsychotikum verwendet, hat aber auch Antiemetika-Eigenschaften.

Promethazin: Bekannt für seine Antihistamin- und Antiemetika-Wirkungen.

Einzigartigkeit

Thiethylperazinmaleat ist einzigartig aufgrund seines spezifischen Rezeptorprofils und seiner Fähigkeit, Beta-Amyloid zu entfernen, was bei anderen Phenothiazinderivaten nicht üblich ist. Dies macht es zu einem vielversprechenden Kandidaten für die Forschung an neurodegenerativen Erkrankungen .

Eigenschaften

CAS-Nummer |

1179-69-7 |

|---|---|

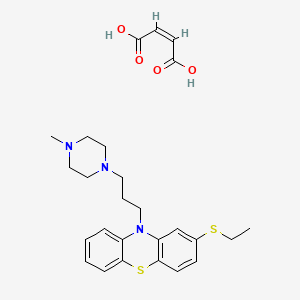

Molekularformel |

C30H37N3O8S2 |

Molekulargewicht |

631.8 g/mol |

IUPAC-Name |

(E)-but-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |

InChI |

InChI=1S/C22H29N3S2.2C4H4O4/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-3(6)1-2-4(7)8/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |

InChI-Schlüssel |

RVBRTNPNFYFDMZ-LVEZLNDCSA-N |

SMILES |

CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Isomerische SMILES |

CCSC1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)C)C=C1.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

Kanonische SMILES |

CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Aussehen |

Solid powder |

Siedepunkt |

227 °C @ 0.01 mm Hg |

Color/Form |

Crystals from acetone |

melting_point |

62-64 °C Crystals from ethanol; MP: 214-216 °C /Dihydrochloride/ Crystals from ethanol; MP: 139 °C /Dimalate/ 62 - 64 °C |

Key on ui other cas no. |

1179-69-7 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

1420-55-9 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

WHITE TO FAINTLY YELLOW CRYSTALLINE POWDER; SLIGHT ODOR; FREELY SOL IN WATER; SOL IN METHANOL; PH (FRESHLY PREPARED 1 IN 100 SOLN) BETWEEN 2.8-3.8 /MALATE/ FAINTLY YELLOWISH, FINE, CRYSTALLINE, VOLUMINOUS POWDER; ODORLESS OR HAS VERY SLIGHT ODOR; BITTER TASTE; MELTS @ 183 °C WITH DECOMP; POORLY SOL IN WATER, METHANOL, ABSOLUTE ETHANOL; VERY POORLY SOL IN BENZENE, ETHER, CHLOROFORM /MALEATE/ 4.87e-03 g/L |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Toresten; Tresten; Torecan maleate; Torecan bimaleate; Torecan dimaleate; Thiethylperazine Maleate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.